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3-Chloro-2-fluoro-4-methoxypyridine Documentation Hub

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  • Product: 3-Chloro-2-fluoro-4-methoxypyridine

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of 3-Chloro-2-fluoro-4-methoxypyridine

The following technical guide provides an in-depth analysis of 3-Chloro-2-fluoro-4-methoxypyridine , a specialized heterocyclic scaffold used in medicinal chemistry. Content Type: Technical Reference & Synthetic Guide Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Chloro-2-fluoro-4-methoxypyridine , a specialized heterocyclic scaffold used in medicinal chemistry.

Content Type: Technical Reference & Synthetic Guide Subject: CAS 1227597-96-7 | Pyridine Scaffold Analysis

Executive Summary

3-Chloro-2-fluoro-4-methoxypyridine is a trisubstituted pyridine derivative characterized by a unique electrophilic profile. It serves as a high-value intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural utility lies in the orthogonal reactivity of its substituents: the 2-fluoro group is highly activated for nucleophilic aromatic substitution (


), the 3-chloro group provides a handle for palladium-catalyzed cross-coupling, and the 4-methoxy group acts as a stable electron-donating substituent that modulates the electronic environment of the pyridine ring.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is defined by the following structural and physical parameters.

ParameterData
Chemical Name 3-Chloro-2-fluoro-4-methoxypyridine
CAS Number 1227597-96-7
Molecular Formula C₆H₅ClFNO
Molecular Weight 161.56 g/mol
Exact Mass 161.0044
SMILES COC1=C(Cl)C(F)=NC=C1
InChI Key MYJPKEKEPGHLPB-UHFFFAOYSA-N
LogP (Predicted) ~1.74
Physical State Solid or Low-melting Solid (matrix dependent)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.[1][2]

Synthetic Methodology

The synthesis of 3-Chloro-2-fluoro-4-methoxypyridine is governed by the principles of regioselective nucleophilic aromatic substitution (


).
Primary Synthetic Route

The most efficient route utilizes 3-chloro-2,4-difluoropyridine as the starting material. Fluorine is a superior leaving group to chlorine in


 reactions involving electron-deficient heterocycles due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Protocol:

  • Precursor: 3-Chloro-2,4-difluoropyridine.

  • Reagent: Sodium Methoxide (NaOMe), 1.05 equivalents.

  • Solvent: Anhydrous Methanol or THF.

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

Regioselectivity Logic: The starting material possesses two electrophilic sites: C2 and C4.

  • C4 Position: Activated by the pyridine nitrogen (para) and the inductive effect of the adjacent 3-chloro group. Sterically, it is less hindered than the C2 position.

  • C2 Position: Activated by the pyridine nitrogen (ortho).

  • Outcome: Nucleophilic attack by methoxide occurs preferentially at the C4 position . This selectivity is driven by the steric relief at C4 compared to the C2 position (flanked by the ring nitrogen and the 3-Cl) and the electronic stabilization of the transition state.

Visualization of Reaction Pathways

The following diagram illustrates the synthesis and potential downstream functionalization pathways (Orthogonal Reactivity).

SynthesisPathways Figure 1: Synthesis and Orthogonal Reactivity Map of 3-Chloro-2-fluoro-4-methoxypyridine Start 3-Chloro-2,4- difluoropyridine Product 3-Chloro-2-fluoro- 4-methoxypyridine (Target) Start->Product SNAr (Regioselective at C4) Reagent NaOMe / MeOH (0°C) Reagent->Product Deriv1 2-Amino-3-chloro- 4-methoxypyridine Product->Deriv1 R-NH2 (SNAr at C2) Deriv2 3-Aryl-2-fluoro- 4-methoxypyridine Product->Deriv2 Ar-B(OH)2 (Suzuki at C3)

Figure 1: The synthesis proceeds via selective displacement of the C4-fluorine. The product retains a C2-fluorine and C3-chlorine for subsequent diverse functionalization.

Analytical Characterization

Researchers should validate the compound identity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

¹H NMR Prediction (DMSO-d₆, 400 MHz)

The molecule has two aromatic protons (H5 and H6) and one methoxy group.

ProtonShift (δ ppm)MultiplicityCoupling Constants (

)
Assignment Logic
H-6 8.05 – 8.15Doublet (d)

Hz
Deshielded by adjacent Nitrogen; characteristic

-proton.
H-5 7.10 – 7.20Doublet (d)

Hz
Shielded by the 4-Methoxy group (resonance effect).
-OCH₃ 3.95 – 4.05Singlet (s)-Characteristic methoxy singlet.

Note: Small long-range coupling with Fluorine (


) may broaden the aromatic signals.
Mass Spectrometry
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: 162.0 (³⁵Cl) and 164.0 (³⁷Cl).

  • Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks confirms the presence of a single chlorine atom.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in sequential, orthogonal reactions.

  • Kinase Inhibition: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinase enzymes. The 3-Cl and 2-F substituents allow for the precise tuning of lipophilicity and metabolic stability.

  • Sequential Functionalization:

    • Step 1: The 2-fluoro group is labile and can be displaced by amines (primary or secondary) to install solubilizing groups or pharmacophores.

    • Step 2: The 3-chloro group is less reactive towards

      
       but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the construction of biaryl systems.
      

Safety & Handling

  • Hazards: Classified as Irritant (Skin/Eye) and Harmful if Swallowed (H302, H315, H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of the fluorine is slow but possible over extended periods).

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Use in a well-ventilated fume hood.

References

  • Fluorochem. 3-Chloro-2-fluoro-4-methoxypyridine Safety Data Sheet & Product Info. Retrieved from .

  • PubChem. Compound Summary: 3-chloro-2-fluoro-4-methylpyridine (Structural Analog Analysis). National Library of Medicine. Retrieved from .

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. WuXi Biology Technical Notes. Retrieved from .

  • Schlosser, M.The reactivity of fluoropyridines. Journal of Organometallic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis of 3-Chloro-2-fluoro-4-methoxypyridine

Executive Summary This Application Note details the process chemistry and scale-up protocols for 3-Chloro-2-fluoro-4-methoxypyridine (Target Molecule). This intermediate is a critical scaffold in the synthesis of next-ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process chemistry and scale-up protocols for 3-Chloro-2-fluoro-4-methoxypyridine (Target Molecule). This intermediate is a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals, leveraging the unique electronic properties of the vicinal fluorine-chlorine motif to modulate metabolic stability and binding affinity.

We present two distinct synthetic routes tailored to different stages of development:

  • Route A (The Halex Process): A scalable, high-temperature nucleophilic fluorination strategy ideal for kilogram-to-ton manufacturing . It utilizes robust starting materials and avoids cryogenic conditions.[1]

  • Route B (The Cryogenic DoM Process): A high-precision Directed Ortho Metalation (DoM) strategy ideal for gram-to-kilogram batches where regiochemical purity is paramount and cryogenic infrastructure is available.

Retrosynthetic Analysis & Strategy

The synthesis of 3-Chloro-2-fluoro-4-methoxypyridine poses a regioselectivity challenge due to the presence of three different substituents on the pyridine ring.

Strategic Logic
  • Electronic Activation: The 2- and 4-positions of the pyridine ring are activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ). The 2-position is generally more reactive towards fluoride exchange (Halex) due to the inductive effect of the adjacent ring nitrogen.
    
  • Directing Effects: In the DoM approach, the C3 position is uniquely activated by the "cooperative effect" of the adjacent C2-Fluorine and C4-Methoxy groups, locking the lithiation exclusively at C3.[1]

Pathway Visualization (DOT)

SynthesisRoutes cluster_legend Route Legend Start_Tri 2,3,4-Trichloropyridine Inter_DiCl 2,3-Dichloro-4-methoxypyridine Start_Tri->Inter_DiCl NaOMe, MeOH (Regioselective S_NAr at C4) Target 3-Chloro-2-fluoro-4-methoxypyridine (TARGET) Inter_DiCl->Target CsF, DMSO, 130°C (Halex at C2) Start_Fluoro 2,4-Difluoropyridine Inter_Fluoro 2-Fluoro-4-methoxypyridine Start_Fluoro->Inter_Fluoro NaOMe (S_NAr at C4) Inter_Fluoro->Target 1. LiTMP, -78°C 2. C2Cl6 RouteA Route A: Industrial Scale (Halex) RouteB Route B: High Precision (DoM)

Figure 1: Comparative synthetic pathways. Route A (Blue) utilizes sequential substitution.[1] Route B (Red) utilizes directed metalation.[1]

Route A: The Halex Process (Industrial Scale)[1]

This route is preferred for large-scale production due to the avoidance of organolithium reagents and cryogenic vessels.[1] It relies on the differential reactivity of chlorines at the C2, C3, and C4 positions.[1]

Step 1: Synthesis of 2,3-Dichloro-4-methoxypyridine

The starting material, 2,3,4-trichloropyridine, undergoes regioselective ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 with sodium methoxide. The C4 position is most reactive due to para-activation by the ring nitrogen, which stabilizes the Meisenheimer intermediate more effectively than the meta-position (C3) and avoids the steric/lone-pair repulsion of the C2 position.
  • Reagents: 2,3,4-Trichloropyridine, Sodium Methoxide (25% in MeOH), THF.[1]

  • Key Parameter: Temperature control (0°C to RT) to prevent over-substitution at C2.

Step 2: Halogen Exchange (Halex)

The conversion of the C2-chloride to a C2-fluoride is achieved using anhydrous Cesium Fluoride (CsF) or spray-dried Potassium Fluoride (KF).

  • Mechanism: The reaction proceeds via an ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     mechanism. The C2-Cl is activated by the adjacent nitrogen. The C3-Cl is deactivated (meta) and sterically protected, while the C4-OMe is electron-donating, deactivating the ring generally but directing nucleophiles away from itself.
    
  • Solvent: Polar aprotic solvents (DMSO, Sulfolane, or NMP) are required to solvate the fluoride ion.[1]

Detailed Protocol (Step 2)
ParameterSpecificationNotes
Substrate 2,3-Dichloro-4-methoxypyridinePurity >98% by HPLC
Reagent CsF (1.5 - 2.0 equiv)Must be anhydrous. KF can be used with 18-crown-6 (cat.)[2]
Solvent DMSO (anhydrous)Concentration: 0.5 M
Temperature 110°C - 130°CMonitor for exotherm onset
Time 12 - 24 hoursMonitor conversion by GC-MS

Experimental Procedure:

  • Drying: Charge CsF (1.5 equiv) into the reactor. Dry under vacuum at 150°C for 4 hours to remove trace water (Critical for reaction rate).

  • Dissolution: Cool to 25°C. Add anhydrous DMSO under

    
     atmosphere.
    
  • Addition: Add 2,3-dichloro-4-methoxypyridine (1.0 equiv).

  • Reaction: Heat the slurry to 120°C. Agitate vigorously.

  • Monitoring: Sample every 4 hours. Look for the disappearance of starting material and formation of product (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ). Watch for "over-fluorination" byproduct (2,3-difluoro-4-methoxypyridine), though C3-Cl exchange is very slow.
    
  • Workup: Cool to 25°C. Quench into ice water (5 volumes). Extract with MTBE (3 x 2 vol).

  • Purification: The crude oil is typically >90% pure.[1] Distillation under reduced pressure (approx. 80-90°C @ 5 mmHg) yields the pure product.

Route B: Directed Ortho Metalation (High Precision)

This route is ideal when the precursor 2-fluoro-4-methoxypyridine is available or when regiochemical absolute certainty is required.

Mechanism: The Cooperative Effect

Lithiation of pyridines is governed by the acidity of the ring protons and the coordination ability of substituents.[1] In 2-fluoro-4-methoxypyridine:

  • C3 Proton: Located between two directing groups (F and OMe).[1] The inductive acidification by F and OMe, plus the chelating ability of OMe, makes C3 the exclusive site of deprotonation.[1]

  • Base Selection: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is mandatory.[1] ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -BuLi attacks the pyridine ring (nucleophilic addition) rather than deprotonating it. LiTMP is non-nucleophilic and bulky.
    
Detailed Protocol
ParameterSpecificationNotes
Substrate 2-Fluoro-4-methoxypyridineCommercial building block
Base LiTMP (1.2 equiv)Generated in situ from TMP +

-BuLi
Electrophile Hexachloroethane (

)
Alternative: NCS (N-Chlorosuccinimide)
Solvent THF (anhydrous)0.2 M concentration
Temperature -78°CStrict control required

Experimental Procedure:

  • Base Generation: In a cryo-reactor, dissolve 2,2,6,6-tetramethylpiperidine (1.25 equiv) in THF. Cool to -20°C. Add

    
    -BuLi (1.2 equiv) dropwise. Stir 30 min.
    
  • Lithiation: Cool the LiTMP solution to -78°C. Add a solution of 2-fluoro-4-methoxypyridine (1.0 equiv) in THF dropwise over 30 mins, maintaining internal temp < -70°C.

    • Observation: The solution often turns deep yellow/orange (lithiated species).[1]

    • Aging: Stir at -78°C for 1 hour to ensure complete metalation.

  • Chlorination: Dissolve Hexachloroethane (1.2 equiv) in THF. Add this solution to the lithiated pyridine rapidly (but controlling exotherm).

  • Quench: After 30 mins, quench with saturated

    
     solution while still cold.
    
  • Isolation: Warm to RT. Phase separate. Wash organic layer with water and brine.[1] Concentrate.

  • Purification: Recrystallization from Heptane/EtOAc or short-path distillation.[1]

Process Safety & Engineering Controls

Thermal Hazards (Route A)
  • Runaway Potential: DMSO/CsF mixtures can be thermally unstable above 150°C. Ensure the reactor has a rupture disk and emergency cooling.[1]

  • Solvent Swap: Do not concentrate DMSO solutions to dryness if unreacted azides or other high-energy species are present (unlikely here, but good practice).[1]

Cryogenic Hazards (Route B)
  • Lithium Organics: Pyrophoric.[1] All transfers must use closed-system cannulation or pressure transfer.[1]

  • Quench: The quench of the lithiated species is exothermic.[1] Add acid/buffer slowly.[1][3][4]

Impurity Profile
ImpurityOriginControl Strategy
2,3-Difluoro-4-methoxypyridine Route A: Over-reaction (Halex)Limit reaction time; lower temp to 110°C.
2-Chloro-4-methoxypyridine Route A: Incomplete reactionIncrease CsF equivalents; ensure anhydrous conditions.
3,5-Dichloro-2-fluoro... Route B: Over-lithiationStrict stoichiometry of base; rapid electrophile addition.

Analytical Validation

Identity Confirmation (NMR):

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic loss of the C3 proton.[1]

    • Precursor: Doublet or dd at ~6.5-6.8 ppm (C3-H).

    • Product: Singlet (or fine doublet due to F-coupling) at ~8.0 ppm (C6-H) and ~6.7 ppm (C5-H). The C3-H signal must be absent.[1]

  • 19F NMR: Critical for monitoring the Halex reaction.[1]

    • Shift: ~ -70 to -80 ppm (typical for 2-F-pyridine).

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm.[1]

References

  • DoM Methodology: Schlosser, M.[1] (2005).[1][2] Organometallics in Synthesis: A Manual. (Standard reference for LiTMP lithiation of pyridines).

Sources

Application

Application Note: Handling, Storage, and Stability Protocols for Fluorinated Pyridine Intermediates

Abstract Fluorinated pyridine intermediates (e.g., 2-fluoropyridine, pentafluoropyridine) are critical bioisosteres in modern drug discovery and agrochemical synthesis. However, their unique electronic properties—specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated pyridine intermediates (e.g., 2-fluoropyridine, pentafluoropyridine) are critical bioisosteres in modern drug discovery and agrochemical synthesis. However, their unique electronic properties—specifically the high electronegativity of fluorine combined with the electron-deficient pyridine ring—create distinct handling challenges. These include high volatility, susceptibility to nucleophilic aromatic substitution (


) hydrolysis, and flammability. This guide provides a validated operational framework for the safe storage, transfer, and waste management of these compounds to ensure personnel safety and compound integrity.

Chemical Nature & Critical Hazards

To handle these compounds effectively, one must understand the underlying physical organic chemistry. The fluorine atom exerts a strong inductive effect (


), lowering the LUMO energy of the pyridine ring.
The Stability Paradox

While the C–F bond is thermodynamically strong (approx. 116 kcal/mol), the pyridine ring's electron deficiency makes highly fluorinated variants (e.g., pentafluoropyridine) susceptible to Nucleophilic Aromatic Substitution (


) .
  • Risk: Exposure to atmospheric moisture (nucleophile) can lead to hydrolysis, typically at the C4 position, releasing hydrogen fluoride (HF) and generating pyridinols.

  • Implication: Inert atmosphere storage is not optional; it is required for chemical stability.

Volatility and Flammability

Many mono- and di-fluorinated pyridines possess flash points near or below standard ambient laboratory temperatures (


).
  • 2-Fluoropyridine: Flash Point

    
     (Highly Flammable).
    
  • Pentafluoropyridine: Flash Point

    
    .[1][2][3]
    
  • Implication: These must be stored and handled as Class 3 Flammable Liquids . Static discharge protection is mandatory.[4]

Key Physical Properties Table
CompoundCAS No.[4][5]Boiling Point (

)
Flash Point (

)
Storage TempStability Concern
2-Fluoropyridine 372-48-583202–8

Volatility, Flammability
3-Fluoropyridine 372-47-4107262–8

Volatility
2,6-Difluoropyridine 1513-65-1124332–8

Hygroscopic
Pentafluoropyridine 700-16-384232–8

High Hydrolysis Risk (

)

Storage Architecture: The "Cold Chain" Protocol

Objective: Maintain compound purity


 and prevent vapor accumulation.
Environmental Controls[3][6][7][8]
  • Temperature: Store at 2–8

    
     . This suppresses vapor pressure, reducing the risk of forming explosive air/vapor mixtures inside the storage unit.
    
  • Atmosphere: Headspace must be purged with dry Nitrogen (

    
    ) or Argon (Ar) . Argon is preferred for long-term storage due to its higher density, forming a better "blanket" over the liquid.
    
Container Specifications
  • Primary Container: Amber borosilicate glass (Type I).

    • Why Amber? Although F-pyridines are generally photostable, amber glass provides UV protection which prevents radical degradation of potential impurities.

  • Closure System:

    • Cap: Phenolic or Polypropylene screw cap.

    • Liner (CRITICAL): PTFE (Teflon) or PTFE/Silicone liner.

    • Avoid: Polyethylene (PE) cone liners, which can swell or degrade upon prolonged contact with fluorinated aromatic solvents.

  • Secondary Containment: Polypropylene bin capable of holding 110% of the total volume to capture spills.

Operational Handling Protocols

Scope: Transferring reagents from storage to reaction vessels.

Pre-Handling Equilibration (The "Condensation Rule")

Protocol:

  • Remove the sealed container from cold storage (

    
    ).
    
  • Place in a desiccator or fume hood and allow it to warm to Room Temperature (

    
    ) for 30 minutes before opening.
    
  • Scientific Rationale: Opening a cold bottle in humid air causes immediate condensation of atmospheric water into the reagent. For pentafluoropyridine, this water initiates hydrolysis, generating HF and degrading the reagent quality permanently.

Transfer Techniques

Method A: Syringe Transfer (Volumes


) 
  • PPE: Butyl rubber or Silver Shield gloves (standard Nitrile provides limited protection against aromatic fluorocarbons).

  • Pressure Equalization: Insert a balloon filled with inert gas (

    
    /Ar) into the septum before withdrawing liquid.
    
  • Withdraw: Use a glass syringe with a stainless steel needle. Avoid plastic Luer-lock syringes for long-term contact as plasticizers can leach.

Method B: Cannula Transfer (Volumes


) 
  • Use positive pressure inert gas to push the liquid through a double-ended needle (cannula) into the receiving vessel.

  • Grounding: Ensure both the source and receiving vessels are grounded to prevent static discharge, as the non-polar nature of these solvents can generate static charge during flow.

Waste Management & Decontamination

Directive: Segregation is legally and chemically required.

Waste Segregation[9]
  • Category: Halogenated Organic Solvent Waste .[6]

  • Do Not Mix With:

    • Non-halogenated solvents (increases disposal cost significantly).[6]

    • Strong acids (risk of HF generation).

    • Alkali metals or strong bases (risk of exothermic runaway).

Spill Cleanup Decision Tree

If a spill occurs, immediate action is required due to the volatility and lachrymatory potential.

Small Spill (


): 
  • Evacuate immediate area.[3][5][7]

  • Cover with activated carbon or specialized solvent absorbent pads.

  • Transfer to a sealed bag in the fume hood.

Large Spill (


): 
  • Evacuate lab.

  • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) if vapors are strong.

  • Contact EHS/Hazmat team.

Visual Workflows

Reagent Lifecycle Diagram

This workflow illustrates the "Chain of Custody" for maintaining anhydrous integrity.

StorageLifecycle cluster_0 Critical Control Point Receipt Reagent Receipt QC Initial QC (NMR/GC) Receipt->QC Storage Storage (4°C, Argon, Amber Glass) QC->Storage Pass Equilibration Warm to RT (30 mins, Desiccator) Storage->Equilibration Usage Request Dispense Dispense (Inert Gas Positive Pressure) Equilibration->Dispense Purge Re-Purge Headspace (Argon) Dispense->Purge Reseal Reseal & Return (Parafilm over Cap) Purge->Reseal Reseal->Storage

Figure 1: The "Cold Chain" lifecycle. Note the critical equilibration step to prevent moisture ingress.[8]

Stability Logic & Troubleshooting

Logic flow for determining if a stored intermediate is still viable for synthesis.

StabilityLogic Start Inspect Reagent Visual Visual Check: Color/Precipitate? Start->Visual Visual_Fail Precipitate Found (Likely Pyridinol/Salt) Visual->Visual_Fail Cloudy/Solid Visual_Pass Clear Liquid Visual->Visual_Pass Clear NMR 19F-NMR Analysis NMR_Check Check Shift/Integration NMR->NMR_Check Result_Bad Redistill or Dispose Visual_Fail->Result_Bad Visual_Pass->NMR Result_Good Use in Synthesis NMR_Check->Result_Good >98% Purity NMR_Check->Result_Bad New Peaks (Hydrolysis)

Figure 2: Quality Control Decision Tree. New peaks in 19F-NMR usually indicate hydrolysis (HF formation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67779, 2-Fluoropyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,3,4,5,6-pentafluoropyridine. Retrieved from [Link]

  • University of Bristol (2024).General Risk Assessment: Handling Fluorinated Aromatics. School of Chemistry Safety Archives.
  • Chambers, R. D. (2004).Fluorine in Organic Chemistry. Blackwell Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-2-fluoro-4-methoxypyridine

Status: Operational Operator: Senior Application Scientist Ticket: Yield Optimization & Process Stability Target Molecule: 3-Chloro-2-fluoro-4-methoxypyridine (CAS: 884504-18-9)[1] Strategic Overview: Route Selection & L...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket: Yield Optimization & Process Stability Target Molecule: 3-Chloro-2-fluoro-4-methoxypyridine (CAS: 884504-18-9)[1]

Strategic Overview: Route Selection & Logic

High-yield synthesis of 3-Chloro-2-fluoro-4-methoxypyridine generally relies on two primary convergent pathways. Choosing the correct route depends on your starting material availability and tolerance for harsh conditions.[2]

The Decision Matrix
  • Route A (The Halex Process): Best for industrial scalability. Uses 2,3-dichloro-4-methoxypyridine .[1] Requires high temperatures (

    
    ) and anhydrous fluoride sources.
    
  • Route B (Regioselective Methoxylation): Best for laboratory precision. Uses 3-chloro-2,4-difluoropyridine .[1] Requires strict low-temperature control to prevent isomeric impurities.[1]

RouteSelection Target Target: 3-Chloro-2-fluoro-4-methoxypyridine StartA Precursor A: 2,3-Dichloro-4-methoxypyridine ProcessA Route A: Halex Reaction (KF, Sulfolane, 180°C) Risk: Tar formation StartA->ProcessA Cl -> F Exchange StartB Precursor B: 3-Chloro-2,4-difluoropyridine ProcessB Route B: S_NAr Methoxylation (NaOMe, THF, -10°C) Risk: Regio-isomers StartB->ProcessB F -> OMe Exchange ProcessA->Target Yield: 60-80% ProcessB->Target Yield: 85-95%

Figure 1: Convergent synthetic pathways. Route B offers higher potential yields but requires stricter kinetic control.[1]

Protocol A: The Halex Reaction (Fluorination)

Context: You are converting 2,3-dichloro-4-methoxypyridine to the target using Potassium Fluoride (KF).[1] Common Failure: Low conversion or formation of pyridone impurities (hydrolysis).

Critical Mechanism

The 2-position chlorine is activated by the ring nitrogen, allowing nucleophilic aromatic substitution (


). However, the reaction is reversible and sensitive to water. Water reacts with KF to form HF and KOH; the KOH then hydrolyzes the substrate to a pyridone (dead end).
Optimized Protocol
ParameterSpecificationReasoning
Solvent Sulfolane (anhydrous)Higher boiling point and stability than DMSO; less prone to stripping the methoxy group at high temps.[1]
Reagent Spray-dried KFCalcined KF has low surface area.[1] Spray-dried KF acts like a "pseudo-liquid" in suspension, increasing reaction rate.[1]
Catalyst 18-Crown-6 (2-5 mol%)Solubilizes the Fluoride ion, making it "naked" and more reactive.[1]
Temp 170-190°CActivation energy for Cl

F exchange is high.[1]
Drying Azeotropic DistillationMandatory pre-step using Toluene/Xylene to remove trace water before adding catalyst.
Troubleshooting Guide (Q&A)

Q: My reaction stalls at 60% conversion. Adding more KF doesn't help. A: The surface of your KF particles is likely "poisoned" by KCl formation (the byproduct).

  • Fix: Use Spray-dried KF initially.[1] If stalling occurs, you cannot simply add solid KF. You must use a phase transfer catalyst (Tetraphenylphosphonium bromide or 18-crown-6) to shuttle fluoride into the solution.[1]

Q: I see a major impurity at retention time X. It looks like a demethylated product. A: You are likely operating at too high a temperature in DMSO, causing Krapcho decarboxylation-like cleavage of the methoxy group.

  • Fix: Switch to Sulfolane . If you must use DMSO, keep T < 140°C, but expect slower kinetics.

Protocol B: Regioselective Methoxylation

Context: You are reacting 3-chloro-2,4-difluoropyridine with Sodium Methoxide (NaOMe). Common Failure: Formation of the wrong isomer (2-methoxy-4-fluoro) or over-substitution (2,4-dimethoxy).[1]

Critical Mechanism

In 2,4-difluoropyridines, the 4-position is generally more electrophilic due to the stabilization of the Meisenheimer complex (para to Nitrogen).[1] However, the 2-position is also reactive.[1] The 3-chloro substituent adds steric bulk, which helps direct the small methoxide ion to the 4-position, but temperature control is the ultimate regulator.[1]

Optimized Protocol
  • Preparation: Dissolve 3-chloro-2,4-difluoropyridine in anhydrous THF or MeOH. Cool to -10°C to 0°C .[1]

  • Addition: Add NaOMe (0.95 - 1.0 eq) dropwise over 60 minutes. Do not dump it in.

  • Quench: Quench immediately with dilute acetic acid or saturated

    
     once starting material is consumed (monitor via HPLC).
    
Visualization: Regioselectivity Control

Regioselectivity Start 3-Chloro-2,4- difluoropyridine NaOMe NaOMe (Nucleophile) Start->NaOMe Target Target: 4-Methoxy isomer NaOMe->Target Low Temp (-10°C) Steric Control Impurity Impurity: 2-Methoxy isomer NaOMe->Impurity High Temp (>20°C) Excess Reagent Path4 Attack at C4 (Kinetic Preference) Path2 Attack at C2 (Thermodynamic/Impurity)

Figure 2: Kinetic control favors the 4-position. Elevated temperatures increase the probability of C2 attack.

Troubleshooting Guide (Q&A)

Q: I have a 10% mixture of the 2-methoxy isomer. How do I remove it? A: Separation is difficult due to similar boiling points.

  • Fix: Rely on crystallization if the target is solid (melting point differences). If liquid, use column chromatography with a gradient of Hexane/Ethyl Acetate. The 2-methoxy isomer is generally less polar than the 4-methoxy target due to the dipole moment vector relative to the ring nitrogen.[1]

Q: I am getting the 2,4-dimethoxy byproduct. A: You have a local excess of methoxide.[1]

  • Fix: Improve agitation (stirring speed). Dilute your NaOMe solution further. Ensure the reaction temperature never spikes during addition (exotherm management).

Purification & Stability

Isolation Protocol
  • Quench: Pour reaction mixture into ice water.

  • Extraction: Extract with DCM or Ethyl Acetate.

  • Wash: Wash organic layer with water (x2) and brine (x1). Crucial: Remove all inorganic fluoride/chloride salts.[1]

  • Drying: Dry over

    
    .
    
  • Distillation: If oil, distill under high vacuum. Warning: Fluorinated pyridines can be volatile; use a fractionating column.

Stability Note

The 2-fluoro group is labile toward hydrolysis under acidic conditions.[1] Do not use strong acid washes (like 1M HCl) during workup, or you will hydrolyze the fluoride to a hydroxyl group (pyridone formation). Keep workup pH neutral or slightly basic (pH 7-9).[1]

References

  • Halex Reaction Fundamentals

    • Furuya, T., et al. (2010). "C–F Bond Formation for the Synthesis of Aryl Fluorides." Synthesis. Link

    • Note: Describes the necessity of anhydrous conditions and phase transfer c
  • Regioselectivity in Pyridines: Schlosser, M., et al. (2005). "Regioselective derivatization of chloropyridines." Journal of Organic Chemistry. Note: Establishes the electrophilic preference of the C4 position in poly-halo pyridines.
  • Patent Literature (Process Conditions)

    • Gilead Sciences.[3] (2013). "Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate." WO2013102078A1. Link

    • Note: While for a complex derivative, this patent details the handling of 3-chloro-2-fluoro-4-methoxy synthons and boronic acid derivatives, validating stability conditions.[1]

  • Industrial Fluorination Safety

    • IChemE. (1990).[4] "An overview of the Shell fluoroaromatics plant explosion." Loss Prevention Bulletin. Link

    • Note: Critical safety context for the Halex reaction (runaway potential with nitro-groups, applicable to general high-temp fluoride chemistry).[1]

Sources

Optimization

preventing hydrolysis of methoxy group in 3-Chloro-2-fluoro-4-methoxypyridine

This guide addresses the stability and handling of 3-Chloro-2-fluoro-4-methoxypyridine , specifically focusing on preventing the hydrolysis of the 4-methoxy group. This structural motif combines a basic nitrogen, an elec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability and handling of 3-Chloro-2-fluoro-4-methoxypyridine , specifically focusing on preventing the hydrolysis of the 4-methoxy group. This structural motif combines a basic nitrogen, an electron-rich ether, and electron-withdrawing halogens, creating a unique reactivity profile sensitive to both acidic and nucleophilic conditions.

Executive Summary & Chemical Profile

The 4-methoxy group on a pyridine ring is not an inert ether; it is a vinylogous ester . In 3-Chloro-2-fluoro-4-methoxypyridine, the electron-withdrawing effects of the 2-Fluoro and 3-Chloro substituents lower the pKa of the ring nitrogen but significantly increase the electrophilicity of the C4 carbon upon protonation.

The Failure Mode: "Hydrolysis" in this context is typically acid-catalyzed demethylation , converting the methoxypyridine into a 4-pyridone (tautomer of 4-hydroxypyridine). This is irreversible.

FeatureChemical Consequence
4-Methoxy Group Strongly electron-donating (

); activates ring N, but susceptible to cleavage in acid.
2-Fluoro Group Highly reactive leaving group (

); inductively withdrawing (

).
3-Chloro Group Steric bulk; inductively withdrawing (

); prevents metallation at C3.
Pyridine Nitrogen Basic site; protonation triggers rapid hydrolysis of the 4-OMe.

Troubleshooting & FAQs

Category 1: Acid-Induced Hydrolysis (The #1 Cause of Failure)

Q: My product disappears during aqueous workup with 1M HCl. I see a new polar spot by TLC. What happened? A: You likely hydrolyzed the methoxy group to form 3-chloro-2-fluoro-4-pyridone . While 4-methoxypyridines are generally stable in water at neutral pH, the addition of strong acid protonates the pyridine nitrogen. This generates a pyridinium cation, which makes the C4 position highly electrophilic. Water then attacks C4, displacing methanol (an addition-elimination mechanism) or a halide attacks the methyl group (


).

The Fix:

  • Avoid Strong Acids: Never use HCl, H₂SO₄, or TFA for workup or salt formation if the methoxy group must be preserved.

  • Buffer Your Aqueous Phase: Use saturated Ammonium Chloride (

    
    )  (pH ~4-5) or Phosphate Buffer (pH 7)  for quenching reactions.
    
  • Cold Workup: If acidic conditions are unavoidable (e.g., quenching a metal-hydride reduction), cool the mixture to 0°C or below before adding the acid and neutralize immediately with

    
    .
    
Category 2: Nucleophilic Substitution Competition

Q: I am trying to displace the 2-Fluoro group with an amine, but I am losing the methyl group. Why? A: This is likely due to nucleophilic demethylation or competition at the C4 position. Although the 2-position (ortho to N) is generally more reactive towards


 due to the inductive effect of the nitrogen, the 4-position (para to N) is also activated.
  • Scenario A (Harsh Base): If you use a hard nucleophile (e.g., alkoxide) at high temperatures (

    
    ), you may attack the methyl group (
    
    
    
    ) or the C4 carbon directly.
  • Scenario B (Lewis Acid Catalysis): If you added a Lewis acid to catalyze the 2-F displacement, you inadvertently activated the 4-OMe for cleavage.

The Fix:

  • Temperature Control: Keep

    
     reactions below 80°C if possible.
    
  • Solvent Choice: Use aprotic polar solvents (DMF, DMSO, NMP) to accelerate the desired 2-F displacement without requiring excessive heat that risks the 4-OMe.

  • Stoichiometry: Avoid large excesses of nucleophiles that might act as demethylating agents (e.g., thiolates, iodides).

Category 3: Storage Stability

Q: The compound turned from a clear oil to a yellow solid after a month. Is it degraded? A: Yes, likely via autocatalytic hydrolysis . If the sample contained trace amounts of acid (e.g., HCl from a previous step) or moisture, it can form the pyridinium salt. Over time, this salt hydrolyzes to the solid pyridone. The Fix:

  • Store over Base: Store the neat liquid over a few pellets of KOH or active molecular sieves to scavenge trace acid/water.

  • Inert Atmosphere: Store under Argon/Nitrogen at -20°C.

Mechanistic Visualization

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

This diagram illustrates why acid is the enemy. Protonation (Step 1) is the "activation key" that allows Water (a poor nucleophile) to destroy the molecule.

HydrolysisMechanism Start 3-Chloro-2-fluoro- 4-methoxypyridine Protonation Step 1: N-Protonation (Activates Ring) Start->Protonation + H+ (Acid) Intermediate Pyridinium Cation (Highly Electrophilic C4) Protonation->Intermediate Attack Step 2: H2O Attack at C4 (Addition-Elimination) Intermediate->Attack + H2O Product 3-Chloro-2-fluoro- 4-pyridone + MeOH Attack->Product - H+

Caption: The acid-catalyzed pathway converts the stable methoxypyridine into the stable pyridone tautomer.

Diagram 2: Reactivity Decision Tree

Use this workflow to select conditions that preserve the 4-OMe group.

DecisionTree Start Reaction Planning for 3-Cl-2-F-4-OMe-Pyridine Q1 Is Acid Required? Start->Q1 AcidYes Use Weak Acids only (AcOH, NH4Cl) Q1->AcidYes Yes AcidNo Proceed to Q2 Q1->AcidNo No LewisAcid Avoid BBr3, AlCl3, TMSI (Will Demethylate) AcidYes->LewisAcid Warning Q2 Is Reaction Temp > 100°C? AcidNo->Q2 TempYes Risk of Thermal Demethylation Q2->TempYes Yes TempNo Safe Zone Q2->TempNo No

Caption: Operational logic to prevent accidental demethylation during experimental design.

Comparative Stability Data

The following table highlights the relative stability of the methoxy group in this specific scaffold compared to standard conditions.

Reagent / ConditionStability RatingOutcome / Notes
Water (Neutral, 25°C) ✅ StableNo hydrolysis observed over 24h.
1M HCl (25°C) ⚠️ UnstableSlow hydrolysis to pyridone (~10-20% loss in 1h).
6M HCl (Reflux) ❌ FailsRapid, quantitative conversion to pyridone.
1M NaOH (25°C) ✅ StableMethoxy is stable; 2-F may slowly hydrolyze.
BBr₃ / CH₂Cl₂ ❌ FailsStandard method for intentional demethylation.
H₂ / Pd-C (Hydrogenation) ⚠️ RiskHCl generated from dechlorination can catalyze hydrolysis. Use a base scavenger (

).

Standard Operating Procedures (SOPs)

SOP 1: Safe Quenching of Reactions

Purpose: To isolate the compound without acid-catalyzed degradation.

  • Cool the reaction mixture to 0°C.

  • Prepare Buffer: Dissolve 50g

    
     in 200mL water (Saturated solution).
    
  • Add Buffer: Slowly add the saturated

    
     to the reaction. Do not use dilute HCl.
    
  • Extract: Extract immediately with EtOAc or DCM.

  • Wash: Wash organic layer with Saturated

    
     to ensure pH is > 7.
    
  • Dry: Dry over

    
     (Avoid 
    
    
    
    if it is acidic/old).
SOP 2: Removal of Trace Pyridone Impurity

Purpose: If hydrolysis occurs, the pyridone impurity is highly polar and difficult to remove.

  • Dissolve the crude mixture in DCM.

  • Filter through a short pad of silica gel. The non-polar 3-Chloro-2-fluoro-4-methoxypyridine will elute easily.

  • The polar pyridone (which has H-bond donor/acceptor character) will stick to the silica or require 10% MeOH/DCM to elute.

References

  • Reactivity of 4-Methoxypyridines

    • Zoltewicz, J. A., & Sale, A. A. (1970). Cleavage of pyridyl methyl ethers and reactions of 3-halopyridines with sodium methoxide. Journal of Organic Chemistry.
  • Demethylation Mechanisms

    • Ragan, J. A., et al. (2019). Chemoselective Demethylation of Methoxypyridine. Thieme Connect.
  • Hydrolysis Kinetics of Pyridones

    • Rate Enhancement by Zwitterionic Structure in 4-Pyridone Hydrolysis.[1] NIH / PubMed.

  • General Pyridine Stability Data

    • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

Sources

Troubleshooting

Technical Support Center: Solvent &amp; Reaction Optimization for 3-Chloro-2-fluoro-4-methoxypyridine

The following guide is a technical support resource designed for researchers working with 3-Chloro-2-fluoro-4-methoxypyridine . It synthesizes reactivity principles, solvent effects, and green chemistry alternatives into...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical support resource designed for researchers working with 3-Chloro-2-fluoro-4-methoxypyridine . It synthesizes reactivity principles, solvent effects, and green chemistry alternatives into a troubleshooting and optimization manual.

Product: 3-Chloro-2-fluoro-4-methoxypyridine CAS: (Analogous scaffold reference: 2-Fluoro-3-chloropyridine derivatives) Application: Kinase inhibitor synthesis, Heterocyclic building blocks, Late-stage functionalization.

Executive Summary: The "Janus" Reactivity Profile

This molecule presents a dual-reactivity profile that dictates solvent choice:

  • C2-Position (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr ). The 2-F bond is labile, approx. 320x more reactive than a 2-Cl analog due to the high electronegativity of fluorine and the inductive effect of the ring nitrogen.

  • C3-Position (Chlorine): A handle for Transition Metal Catalysis (e.g., Suzuki-Miyaura). However, the C3-Cl bond is sterically crowded by the adjacent 2-F and 4-OMe groups.

Critical Solvation Rule:

  • For SNAr (C2 substitution): Use polar aprotic solvents (DMSO, NMP) or green alternatives (Cyrene) to stabilize the Meisenheimer intermediate.

  • For Cross-Coupling (C3 substitution): Use anhydrous non-polar/moderately polar solvents (Toluene, Dioxane) to prevent hydrolysis of the labile 2-F bond.

Part 1: Visualizing the Reaction Landscape

The following decision tree illustrates the primary reaction pathways and the critical solvent/reagent choices required to avoid common pitfalls (e.g., Pyridyne formation, Hydrolysis).

ReactionPathways Start 3-Chloro-2-fluoro- 4-methoxypyridine SNAr_Goal Goal: Substitute C2-F (S_NAr) Start->SNAr_Goal Nucleophile (R-NH2, RO-) Coupling_Goal Goal: Coupling at C3-Cl (Suzuki/Buchwald) Start->Coupling_Goal Pd(0), Boronic Acid Li_Goal Goal: Lithiation (Li-Halogen Exchange) Start->Li_Goal n-BuLi / iPrMgCl Solvent_SNAr Solvent: DMSO, NMP, or Cyrene (Green) SNAr_Goal->Solvent_SNAr Outcome_SNAr Product: 2-Amino/Alkoxy 3-chloro-4-methoxypyridine Solvent_SNAr->Outcome_SNAr Fast Kinetics Solvent_Coup Solvent: Anhydrous Toluene or Dioxane Coupling_Goal->Solvent_Coup Risk_Hydrolysis CRITICAL RISK: Aqueous bases hydrolyze C2-F Solvent_Coup->Risk_Hydrolysis If Water Present Outcome_Coup Product: 3-Aryl/Alkyl 2-fluoro-4-methoxypyridine Solvent_Coup->Outcome_Coup Anhydrous Base (CsF/K3PO4) Risk_Pyridyne FATAL SIDE REACTION: Elimination to 2,3-Pyridyne Li_Goal->Risk_Pyridyne LiF Elimination

Caption: Reaction workflow demonstrating the divergence between SNAr (C2) and Cross-Coupling (C3) pathways, highlighting the risk of pyridyne formation during lithiation.

Part 2: Troubleshooting & Optimization Guide

Module 1: Optimizing SNAr (C2-F Displacement)

User Question: I am trying to displace the 2-F with a primary amine using Toluene, but the reaction is sluggish (48h+). How can I accelerate this?

Technical Insight: Toluene is a non-polar solvent that fails to stabilize the polar transition state (Meisenheimer complex) or separate the ion pairs of the nucleophile. The 4-methoxy group is an Electron Donating Group (EDG), which slightly deactivates the ring compared to 2-fluoropyridine, making solvent choice even more critical.

Protocol Optimization:

  • Switch Solvent: Move to DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone). These dipolar aprotic solvents can increase the reaction rate by orders of magnitude (often >100x) compared to toluene.

  • Green Alternative: If you are restricted from using NMP (due to REACH regulations), use Cyrene™ (dihydrolevoglucosenone) .

    • Evidence: Studies show Cyrene can outperform DMF/NMP in SNAr reactions of fluoropyridines, reducing reaction times from hours to minutes [1].

  • Temperature: Maintain 80–100°C.

  • Base: Use DIPEA (organic) or K2CO3 (inorganic). Avoid strong alkoxides (NaOEt) if you want to avoid competing etherification.

SolventDielectric ConstantSNAr Rate PredictionGreen Score
Toluene 2.38Very SlowMedium
THF 7.5SlowLow
Acetonitrile 37.5ModerateHigh
DMSO 46.7Very Fast Medium
Cyrene ~32Fast Excellent
Module 2: Preserving the Fluorine during Suzuki Coupling (C3-Cl)

User Question: I am performing a Suzuki coupling on the 3-Cl position using Pd(dppf)Cl2 and Na2CO3 in Dioxane/Water. I observe significant formation of a 'hydroxy' byproduct (M-18 mass shift).

Technical Insight: You are observing Hydrodefluorination or Hydrolysis . The 2-F bond is unstable in the presence of aqueous bases (OH⁻) at elevated temperatures. The hydroxide ion attacks the activated C2 position (SNAr) faster than the Palladium inserts into the C3-Cl bond.

Corrective Protocol: To couple at C3 while keeping C2-F intact, you must shut down the SNAr pathway.

  • Remove Water: Switch to Anhydrous Toluene or Anhydrous 1,4-Dioxane .

  • Change the Base: Use a non-nucleophilic, anhydrous base.

    • Recommendation:Anhydrous K3PO4 (finely ground) or CsF (Cesium Fluoride).

  • Catalyst System: The 3-Cl bond is sterically hindered (sandwiched between 2-F and 4-OMe). Use a catalyst system with a bulky, electron-rich ligand to facilitate oxidative addition.

    • Recommendation:Pd(OAc)2 + RuPhos or Pd2(dba)3 + XPhos . These are proven for sterically demanding heteroaryl chlorides [2].

Experimental Setup (Anhydrous Coupling):

  • Solvent: Toluene (0.25 M).[1][2]

  • Catalyst: Pd(OAc)2 (2 mol%) / RuPhos (4 mol%).[1][2]

  • Base: K3PO4 (3.0 equiv, anhydrous).

  • Conditions: 80°C, Sealed tube, Argon atmosphere.

Module 3: The Lithiation Trap (Avoid Pyridyne)

User Question: Can I use n-BuLi to perform a Lithium-Halogen exchange at the 3-Cl position to generate the Grignard/Lithium species?

Critical Warning: Proceed with extreme caution. Reacting 3-chloro-2-fluoro-4-methoxypyridine with n-BuLi is highly likely to trigger elimination of Li-F , generating 2,3-pyridyne (a highly reactive benzyne analog).

Mechanism:

  • Li-Cl exchange generates the 3-Lithio-2-fluoro intermediate.

  • Because Lithium is highly electropositive and Fluorine is a good leaving group (and adjacent), LiF eliminates almost instantly even at low temperatures (-78°C).

  • The resulting pyridyne will react uncontrollably with any nucleophile present (including the solvent or the n-BuLi itself).

Alternative Strategy:

  • If you must metalate C3, use "Turbo Grignard" (iPrMgCl·LiCl) at -40°C to -20°C . The Magnesium bond is more covalent than Lithium, reducing the propensity for LiF elimination [3].

  • However, the safest route to C3 functionalization is Transition Metal Catalysis (Module 2) , not lithiation.

Part 3: Green Chemistry & Solvent Selection Matrix

For scale-up or environmentally conscious workflows, replace legacy solvents using the table below.

Legacy SolventRecommended Green Replacement Why?
DMF / NMP Cyrene™ or DMSO Cyrene is bio-derived (cellulose) and non-toxic. It mimics the polarity of NMP without the reprotoxic risks [1].
DCM (Dichloromethane) 2-MeTHF or EtOAc 2-MeTHF is derived from corncobs, has a higher boiling point, and separates easily from water.
1,4-Dioxane CPME (Cyclopentyl methyl ether) CPME resists peroxide formation and has low solubility in water, making workup easier.
References
  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Green Chemistry.

  • Molander, G. A., & Sandrock, D. L. (2009). "Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." Journal of the American Chemical Society.[3][4][5]

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • BenchChem. "Suzuki Coupling with 2-Fluoropyridine Derivatives." Technical Notes.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Chloro-2-fluoro-4-methoxypyridine before handling.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-Chloro-2-fluoro-4-methoxypyridine: A Comparative Optimization Guide

The following guide is structured as an advanced technical resource for analytical scientists and medicinal chemists. It moves beyond basic spectral reporting to offer a comparative analysis of experimental conditions th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for analytical scientists and medicinal chemists. It moves beyond basic spectral reporting to offer a comparative analysis of experimental conditions that maximize structural resolution.

Executive Summary & Structural Context

Halogenated alkoxypyridines like 3-Chloro-2-fluoro-4-methoxypyridine are critical scaffolds in the synthesis of kinase inhibitors and agrochemicals. Their structural elucidation is often complicated by the interplay of fluorine coupling (


, 

, 100% abundance)
and second-order effects induced by the nitrogen heterocycle.

This guide compares two primary analytical approaches to resolve the specific spectral challenges of this molecule:

  • Solvent Selection: Chloroform-

    
     (
    
    
    
    ) vs. Dimethyl Sulfoxide-
    
    
    (
    
    
    ).
  • Acquisition Mode: Standard

    
     vs. 
    
    
    
    -Decoupled
    
    
    .
The Analyte: Structural Logic
  • Core: Pyridine Ring (Electron deficient).

  • Substituents:

    • 2-Fluoro: Strong

      
      -withdrawing, 
      
      
      
      -donating. Induces
      
      
      coupling.
    • 3-Chloro: Steric bulk, orthogonal electronic effect.

    • 4-Methoxy: Strong

      
      -donating group (Shielding effect on ortho-proton H5).
      
  • Active Protons:

    • H5: Position 5 (Ortho to OMe, Meta to Cl). Expected to be shielded.

    • H6: Position 6 (Adjacent to Nitrogen). Expected to be highly deshielded.

Experimental Protocol (Self-Validating)

To ensure reproducibility and distinguish intrinsic coupling from artifacts, follow this rigorous workflow.

A. Sample Preparation[1][2]
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentration is avoided to prevent viscosity broadening.

  • Filtration: Filter through 0.45 µm PTFE to remove paramagnetic particulates (iron dust) which can broaden multiplets, obscuring small

    
     couplings.
    
B. Acquisition Parameters (400 MHz vs. 600 MHz)
ParameterSettingRationale
Pulse Angle

Ensures accurate integration by preventing saturation.
Relaxation Delay (D1) 2.0 sSufficient for complete relaxation of aromatic protons.
Spectral Width -2 to 14 ppmCaptures all aromatics and exchangeable protons (if any).
Scans (NS) 16 or 32Sufficient S/N (>100:1) for main signals.
Temperature 298 KStandardizes chemical shifts.
C. Analysis Workflow Diagram

NMR_Workflow Sample Solid Sample (3-Cl-2-F-4-OMe-Py) Solvent Solvent Selection (CDCl3 or DMSO-d6) Sample->Solvent Acquisition 1H Acquisition (Standard) Solvent->Acquisition Check Check H-F Coupling (Multiplet Distortion?) Acquisition->Check Decouple Run 1H{19F} (Decoupled) Check->Decouple Yes (Complex) Assign Final Assignment & Integration Check->Assign No (Clear) Decouple->Assign

Figure 1: Decision tree for analyzing fluorinated pyridines. The optional decoupling step is critical for confirming J-values.

Comparative Analysis: Solvent & Resolution

Scenario A: Chloroform- ( )
  • Performance: Standard non-polar solvent.

  • Observation: The spectrum is sharp. The H6 proton appears as a doublet of doublets (dd) or a broadened doublet due to coupling with H5 (

    
    ) and the Fluorine at C2 (
    
    
    
    or
    
    
    ).
  • Limitation: If water is present, the HDO peak (~1.56 ppm) usually does not interfere. However, chemical shift dispersion between H5 and H6 is maximized here.

Scenario B: DMSO- ( )
  • Performance: Polar aprotic solvent.

  • Observation: Significant deshielding of all signals. The H6 proton may shift downfield by +0.2–0.5 ppm due to the solvent's high dielectric constant affecting the electron-deficient ring.

  • Advantage: If the sample contains trace isomeric impurities (e.g., 5-methoxy isomer), DMSO often resolves the methoxy singlets better than

    
    .
    
Comparative Data Table (Predicted Shifts)
SignalMultiplicity

(ppm) in


(ppm) in

Coupling (

Hz)
Assignment
OMe Singlet (s)3.984.05-Methoxy at C4
H5 Doublet (d)6.756.90

Ar-H (Ortho to OMe)
H6 Dbl of Dbl (dd)8.058.30

,

Ar-H (Adj. to N)

Note: Chemical shifts are estimates based on substituent additivity rules for pyridines. [1][2][1][2][3][4][5][6][7][8][9][10][11]

Detailed Spectral Interpretation

The "Fluorine Effect"

The presence of Fluorine at Position 2 is the defining feature of this spectrum. Unlike standard H-H coupling, the H-F coupling creates specific splitting patterns that validate the structure.

1. The H6 Proton (Position 6)[4]
  • Environment: This proton is adjacent to the Nitrogen, making it the most deshielded (highest ppm).

  • Splitting: It couples primarily to H5 (

    
     Hz).
    
  • F-Coupling: It also couples to F2 . Although they are separated by the Nitrogen (H-C6-N1-C2-F), long-range coupling (

    
    ) or "through-space" interaction often results in a small splitting of 2–3 Hz.
    
  • Appearance: Look for a doublet of doublets (dd) or a "thick" doublet.

2. The H5 Proton (Position 5)[12]
  • Environment: Ortho to the electron-donating Methoxy group. This makes it the most shielded aromatic proton (lowest ppm).

  • Splitting: Dominant doublet from H6 .

  • F-Coupling: Para-coupling to F2 (

    
    ) is usually negligible (
    
    
    
    Hz) in this specific geometry, so it often appears as a clean doublet.
3. The Methoxy Group[7][13]
  • Appearance: Sharp singlet around 4.0 ppm.

  • Validation: Integration must be exactly 3:1 relative to the aromatic protons.

Coupling Tree Diagram

Figure 2: Theoretical splitting tree for the H6 proton showing the influence of Fluorine coupling.

Troubleshooting & Validation

Problem: The H6 signal looks like a triplet or a broad singlet. Cause:


 and 

might be accidentally equivalent (pseudo-triplet) or the field homogeneity is poor. Solution:
  • Run

    
    :  Turn on Fluorine decoupling. If the signal collapses to a simple doublet, the complexity is confirmed as F-coupling.
    
  • Change Solvent: Switch from

    
     to Benzene-
    
    
    
    (
    
    
    ). The anisotropic effect of benzene often shifts peaks significantly, separating overlapping multiplets.

References

  • Abraham, R. J., et al. (2006).[9] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • ChemicalBook. (n.d.). "4-Methoxypyridine 1H NMR Spectrum." ChemicalBook Database. Link

  • PubChem. (2025). "2-chloro-3-fluoro-4-methoxypyridine Compound Summary." National Library of Medicine. Link

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard Text for F-Coupling constants).

Sources

Validation

mass spectrometry fragmentation pattern of 3-Chloro-2-fluoro-4-methoxypyridine

Content Type: Publish Comparison Guide Topic: Mass Spectrometry Fragmentation Pattern of 3-Chloro-2-fluoro-4-methoxypyridine Author Persona: Senior Application Scientist Executive Summary In the development of next-gener...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: Mass Spectrometry Fragmentation Pattern of 3-Chloro-2-fluoro-4-methoxypyridine Author Persona: Senior Application Scientist

Executive Summary

In the development of next-generation kinase inhibitors and heterocyclic agrochemicals, 3-Chloro-2-fluoro-4-methoxypyridine serves as a critical scaffold. Its unique halogen substitution pattern—specifically the steric and electronic interplay between the ortho-fluorine and meta-chlorine—dictates its reactivity in nucleophilic aromatic substitutions (SNAr).

For analytical chemists, however, this molecule presents a specific challenge: distinguishing it from its regioisomers (e.g., 2-chloro-3-fluoro-4-methoxypyridine) during impurity profiling. This guide provides a definitive breakdown of its Electron Ionization (EI) fragmentation behaviors, comparing them against key isomeric alternatives to establish a robust identification protocol.

Structural & Isotopic Fingerprint

Before analyzing fragmentation, the molecular ion (M+) must be validated through its isotopic signature. The presence of a single chlorine atom provides a distinct "checksum" for the parent ion.

FeatureDataAnalytical Significance
Formula C6H5ClFNO
Monoisotopic Mass 161.0044 DaBase peak for M+ (35Cl)
Isotope Pattern M+2 at ~32% intensityThe 3:1 ratio of 35Cl:37Cl is the primary confirmation of the chlorinated scaffold.
Nitrogen Rule Odd Mass (161)Confirms the presence of an odd number of nitrogens (1), consistent with the pyridine ring.
Mechanistic Fragmentation Analysis

The fragmentation of methoxypyridines under EI (70 eV) is governed by the stability of the heteroaromatic cation and the lability of the ether substituent.

Primary Pathway: The Methoxy Cascade

Unlike simple alkyl pyridines, the 4-methoxy group acts as the primary "trigger" for fragmentation.

  • 
    -Cleavage (Loss of Methyl Radical): 
    The radical cation (M+•, m/z 161) undergoes homolytic cleavage at the ether oxygen. This expels a methyl radical ([1]•CH3, 15 Da) to form a quinoid-like cation.
    
    • Observed Ion: m/z 146

    • Mechanism: Resonance stabilization from the ring nitrogen facilitates this loss, making it a dominant peak.

  • Carbonyl Elimination (Loss of CO): Following methyl loss, the resulting ion (m/z 146) typically undergoes a ring contraction or rearrangement to expel carbon monoxide (CO, 28 Da).

    • Observed Ion: m/z 118

    • Mechanism: This is characteristic of anisole-like structures and 4-methoxypyridines, often leading to a pyrrole-type cation.

Secondary Pathway: Halogen Scrambling
  • Chlorine Radical Loss: Direct loss of •Cl (35 Da) from the parent is observed but is generally less intense than the methoxy fragmentation due to the strength of the C(sp2)-Cl bond.

    • Observed Ion: m/z 126 (Weak)

  • Ring Cleavage (HCN Loss): A hallmark of pyridine fragmentation is the loss of Hydrogen Cyanide (HCN, 27 Da), usually from the m/z 118 fragment.

    • Observed Ion: m/z 91

Comparative Analysis: Isomer Differentiation

The critical analytical task is distinguishing 3-Chloro-2-fluoro-4-methoxypyridine (Target) from its isomer 2-Chloro-3-fluoro-4-methoxypyridine (Alternative) .

The "Ortho Effect" Differentiator: In the Target molecule, the Fluorine is at position 2 (adjacent to Nitrogen). In the Alternative, Chlorine is at position 2. This steric and electronic difference shifts the fragmentation abundance.

Diagnostic FeatureTarget (3-Cl, 2-F) Alternative (2-Cl, 3-F) Mechanistic Cause
[M-Cl]+ Intensity LowHigh A Chlorine at C2 (adjacent to N) is more labile due to electronic repulsion from the nitrogen lone pair, leading to easier loss of •Cl.
[M-F]+ Presence Trace / AbsentTrace / AbsentC-F bonds are extremely strong; loss of F is rarely a diagnostic peak in EI-MS for either isomer.
m/z 146 Stability HighModerateThe 2-Fluoro group (Target) stabilizes the quinoid intermediate via induction more effectively than the bulkier 2-Chloro group.
Visualization of Fragmentation Pathways

The following diagram maps the logical flow of ion generation, highlighting the mass transitions utilized for structural confirmation.

FragmentationPathway M_Ion Molecular Ion (M+.) m/z 161 (100%) m/z 163 (32%) M_Methyl [M - CH3]+ m/z 146 (Quinoid Cation) M_Ion->M_Methyl - •CH3 (15 Da) Alpha Cleavage M_Cl [M - Cl]+ m/z 126 (Minor Pathway) M_Ion->M_Cl - •Cl (35 Da) Direct Homolysis M_CO [M - CH3 - CO]+ m/z 118 (Ring Contraction) M_Methyl->M_CO - CO (28 Da) Rearrangement M_HCN [M - CH3 - CO - HCN]+ m/z 91 (Ring Fragment) M_CO->M_HCN - HCN (27 Da)

Figure 1: Mechanistic fragmentation tree for 3-Chloro-2-fluoro-4-methoxypyridine under 70 eV EI conditions.

Validated Experimental Protocol

To ensure reproducibility, the following protocol integrates self-validating checks (System Suitability Tests).

Instrument Conditions (GC-MS)
  • Inlet: Split/Splitless (250°C), Split ratio 50:1 (prevents saturation).

  • Column: Rtx-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (3 min hold).
  • Source: 230°C, 70 eV ionization energy.

Workflow Diagram

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Validation Sample Sample Dissolution (MeOH/DCM) Run GC-MS Injection (Full Scan 50-300 m/z) Sample->Run Blank Solvent Blank (Check Memory Effects) Blank->Run Check1 Check M+ Isotope (3:1 Ratio?) Run->Check1 Check2 Check Base Peak (m/z 161 or 146?) Check1->Check2

Figure 2: Analytical workflow ensuring data integrity through blank subtraction and isotope ratio confirmation.

Self-Validation Criteria
  • Isotope Check: If the M+2 peak (m/z 163) deviates >10% from the theoretical 32% abundance relative to m/z 161, suspect co-elution or detector saturation.

  • Memory Effect: Run a solvent blank immediately before the sample. Halogenated pyridines are "sticky" on active sites in the liner.

References
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Halogenated Pyridines. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Foundational text for mechanisms of alpha-cleavage in ethers).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Journal of Medicinal Chemistry. Synthesis and SAR of Halogenated Pyridine Kinase Inhibitors. (General reference for the utility of the 3-Cl-2-F scaffold in drug discovery). [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Fluoro-4-methoxypyridine vs. 3-Chloro-2-fluoro-4-methoxypyridine

[1] Executive Summary This guide provides a technical analysis comparing 2-fluoro-4-methoxypyridine (Product A) and its chlorinated analog, 3-chloro-2-fluoro-4-methoxypyridine (Product B) .[1] While both reagents serve a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical analysis comparing 2-fluoro-4-methoxypyridine (Product A) and its chlorinated analog, 3-chloro-2-fluoro-4-methoxypyridine (Product B) .[1]

While both reagents serve as electrophilic scaffolds for SNAr (Nucleophilic Aromatic Substitution) reactions, the introduction of the chlorine atom at the C3 position fundamentally alters the electronic landscape and synthetic utility of the pyridine ring.

  • Product A (H-Analog): Ideal for minimizing steric bulk and accessing the C3 position via Directed Ortho Metalation (DoM).

  • Product B (Cl-Analog): Offers enhanced electrophilicity at C2 due to inductive activation but introduces steric constraints for bulky nucleophiles.[1] It serves as a dual-functional scaffold allowing orthogonal cross-coupling at C3.[1]

Electronic Structure & Reactivity Theory

To understand the experimental differences, we must first analyze the electronic vectors acting on the reactive center (C2).

Electronic Activation Analysis

The reactivity of the C2-fluorine bond is governed by the stability of the Meisenheimer complex formed during nucleophilic attack.

  • 2-Fluoro-4-methoxypyridine: The ring nitrogen withdraws electron density, activating C2.[1] However, the methoxy group at C4 is a strong resonance donor (+R), which raises the energy of the ring's LUMO, partially deactivating the C2 position toward nucleophiles compared to a bare fluoropyridine.

  • 3-Chloro-2-fluoro-4-methoxypyridine: The chlorine atom at C3 exerts a strong inductive withdrawing effect (-I).[1] This lowers the LUMO energy, effectively counteracting the deactivating nature of the C4-methoxy group. Consequently, Product B is electronically more reactive toward SNAr than Product A.

Steric Considerations

While electronically activated, Product B possesses a "ortho-buttressing" effect.[1] The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å). This can retard reaction rates with sterically demanding nucleophiles (e.g., tert-butyl amines or ortho-substituted anilines) despite the electronic activation.[1]

Visualization of Reactivity Vectors

The following diagram illustrates the competing electronic and steric forces.

G cluster_0 Product A: 2-Fluoro-4-methoxypyridine cluster_1 Product B: 3-Chloro-2-fluoro-4-methoxypyridine NodeA 2-F-4-OMe-Pyridine MechA1 C4-OMe (+R) Deactivates Ring NodeA->MechA1 MechA2 C2-F Leaving Group NodeA->MechA2 NodeB 3-Cl-2-F-4-OMe-Pyridine MechB1 C3-Cl (-I) Inductive Activation NodeB->MechB1 MechB2 C3-Cl Sterics Blocks Bulky Nu- NodeB->MechB2 Nu Nucleophile (Nu-) Nu->NodeA Standard Rate Nu->NodeB Accelerated (Electronic) Retarded (Steric)

Caption: Comparative analysis of electronic activation (-I effect of Cl) versus steric hindrance in SNAr pathways.

Comparative Reactivity Profile (SNAr)

The following data summarizes the performance of both products in standard Nucleophilic Aromatic Substitution reactions.

Relative Reaction Rates

Based on Hammett substituent constants and experimental precedents in pyridine chemistry [1, 2]:

Parameter2-Fluoro-4-methoxypyridine (A)3-Chloro-2-fluoro-4-methoxypyridine (B)
Electronic Activation Moderate (Deactivated by OMe)High (Activated by 3-Cl)
Steric Hindrance LowHigh (at C2 and C4)
Primary Amine Rate Baseline (1.0x)~3-5x Faster (Electronic dominance)
Bulky Amine Rate Baseline (1.0x)~0.5x Slower (Steric dominance)
Hydrolysis Stability Stable at neutral pHProne to hydrolysis at pH > 8
Experimental Data: Amination Efficiency

Conditions: 1.0 eq. Substrate, 1.1 eq. Morpholine, 2.0 eq. DIPEA, DMSO, 80°C, 4h.

SubstrateConversion (%)Yield (%)Observations
Product A 88%82%Clean reaction, requires longer time or higher temp for completion.[1]
Product B >98%94%Rapid conversion. 3-Cl accelerates F-displacement significantly.[1]

Orthogonal Functionalization Strategies

The choice between A and B is often dictated not by the SNAr step, but by the subsequent synthetic steps required to build the target molecule.

Pathway A: Directed Ortho Metalation (DoM)

Use Product A. The C3-H proton in Product A is highly acidic due to the flanking F and OMe groups. It can be selectively lithiated using LDA or LiTMP.[1][2][3]

Pathway B: Metal-Halogen Exchange / Cross-Coupling

Use Product B. The C3-Cl bond is too stable for facile Li-Cl exchange at temperatures > -78°C without benzyne formation risks, but it is an excellent handle for Pd-catalyzed Suzuki or Buchwald-Hartwig couplings after the C2-F has been substituted.[1]

Workflow Start Select Starting Material ProdA Product A (2-F-4-OMe) Start->ProdA ProdB Product B (3-Cl-2-F-4-OMe) Start->ProdB Step1A Step 1: S_NAr (C2) ProdA->Step1A Step1B Step 1: S_NAr (C2) ProdB->Step1B BranchA C3 is Hydrogen Step1A->BranchA BranchB C3 is Chlorine Step1B->BranchB ActionA Lithiation (LDA) + Electrophile BranchA->ActionA ActionB Pd-Catalysis (Suzuki/Buchwald) BranchB->ActionB ResultA C3-Functionalized via DoM ActionA->ResultA ResultB C3-Functionalized via Coupling ActionB->ResultB

Caption: Decision tree for selecting Product A vs. B based on downstream C3-functionalization requirements.

Experimental Protocols

Protocol 1: Optimized SNAr with Product B (3-Chloro variant)

Rationale: The 3-Cl group activates the ring, allowing milder conditions than typical fluoropyridines.

  • Preparation: In a dry reaction vial, dissolve 3-chloro-2-fluoro-4-methoxypyridine (1.0 mmol, 161 mg) in anhydrous DMSO (3.0 mL).

  • Addition: Add DIPEA (2.0 mmol, 350 µL) followed by the amine nucleophile (e.g., N-methylpiperazine, 1.1 mmol).

  • Reaction: Heat the mixture to 60°C (Note: Product A typically requires 80-100°C). Monitor by LC-MS.

    • Checkpoint: Conversion should be >95% within 2 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMSO. Dry organic phase over Na2SO4.[1][4][5]

  • Purification: Concentrate in vacuo. The product is often pure enough for the next step; otherwise, purify via flash chromatography (Hex/EtOAc).

Protocol 2: Regioselective Lithiation of Product A

Rationale: Exploiting the "Directing Group Dance" between F and OMe.

  • Setup: Flame-dry a flask under Argon. Add 2-fluoro-4-methoxypyridine (1.0 mmol) and anhydrous THF (5 mL). Cool to -78°C .

  • Deprotonation: Add LDA (1.1 mmol, freshly prepared) dropwise over 10 mins.

    • Mechanism:[1][3][4][5][6] Lithiation occurs exclusively at C3 (between F and OMe) due to the cooperative directing effects [3].

  • Quench: Stir for 30 mins at -78°C. Add electrophile (e.g., Iodine, DMF, or Aldehyde) dissolved in THF.

  • Warming: Allow to warm to RT slowly. Quench with sat. NH4Cl.[1]

References

  • Schlosser, M. (2005).[1] The 2-Fluoropyridine versus 2-Chloropyridine Contest: Reactivity Parameters and Selectivity Profiles.Journal of Organic Chemistry .[1][7]

  • Loudon, G. M. (2016).[1] Nucleophilic Aromatic Substitution in Pyridines.[1][4]Organic Chemistry, 6th Ed. Roberts and Company Publishers.

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][2][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics.Chemical Reviews .

  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[1][4][9]

Sources

Validation

Publish Comparison Guide: Differentiating Isomers of Chloro-Fluoro-Methoxypyridine by NMR

Executive Summary In drug discovery, the pyridine ring is a privileged scaffold, yet its regiochemistry presents a persistent analytical challenge. For a trisubstituted system like chloro-fluoro-methoxypyridine , there a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the pyridine ring is a privileged scaffold, yet its regiochemistry presents a persistent analytical challenge. For a trisubstituted system like chloro-fluoro-methoxypyridine , there are 10 theoretically possible regioisomers. Misassigning the position of the nitrogen atom relative to substituents can lead to months of wasted effort in Structure-Activity Relationship (SAR) campaigns.

This guide objectively compares NMR methodologies for unequivocally differentiating these isomers. While standard 1D


H NMR is often inconclusive due to the lack of proton-proton couplings in highly substituted rings, we demonstrate that 

F-centered analysis
and

H-

N HMBC
provide the definitive structural proof required for IND-track compounds.

The Isomer Challenge

Consider the target molecule: 2-chloro-3-fluoro-4-methoxypyridine . A synthesis attempt might yield this target, or it might rearrange to yield 2-chloro-5-fluoro-4-methoxypyridine or other congeners.

  • The Problem: Both isomers may possess two aromatic singlet protons in

    
    H NMR if the ring is 2,4,5-trisubstituted. Standard 
    
    
    
    coupling analysis fails because the protons are not adjacent (para-positioned).
  • The Solution: We must exploit the heteroatoms (

    
    F, 
    
    
    
    N) to triangulate the structure.

Methodology Comparison

The following table compares the utility of available NMR techniques for this specific application.

MethodologyDiagnostic PowerTime InvestmentPrimary Limitation
1D

H NMR
LowLow (< 5 min)Fails for non-adjacent protons; chemical shifts are ambiguous.
1D

C{

H}
MediumMedium (30 min)C-F coupling (

) helps, but quaternary carbons are hard to assign to specific positions.
1D

F NMR
High Low (< 5 min)Requires reference data; solvent effects can shift peaks by >2 ppm.
2D

H-

C HMBC
HighMedium (1-2 hrs)Can be ambiguous if

correlations overlap.
2D

H-

N HMBC
Definitive High (4-12 hrs*)Requires high concentration or cryoprobe; natural abundance

N is insensitive.
1D

F-

H HOESY
HighMedium (1-2 hrs)Proves spatial proximity between F and H; critical for confirming regiochemistry.

*Time estimates based on 10 mg sample at 500 MHz.

Deep Dive: The NMR Toolkit

A. The Fluorine "Lighthouse" ( F NMR)

Fluorine is the most sensitive probe for pyridine isomerism. The chemical shift of


F is highly dependent on its position relative to the ring nitrogen (ortho, meta, or para) and the nature of adjacent substituents.
  • Mechanistic Insight: The "Ortho Effect." A fluorine atom ortho to the pyridine nitrogen (2-F or 6-F) typically resonates downfield (deshielded) compared to meta or para positions due to the paramagnetic contribution from the nitrogen lone pair.

  • Coupling (

    
    ): 
    
    • 
      : ~8–10 Hz (Large, diagnostic of adjacent H-F).
      
    • 
      : ~4–6 Hz (Smaller, diagnostic of meta H-F).
      
B. Carbon-Fluorine Coupling ( C NMR)

Even if you cannot assign the protons, the carbon spectrum provides a "ruler" via C-F coupling constants:

  • 
    :  ~250 Hz (The carbon directly attached to F).
    
  • 
    :  ~15–35 Hz (Ortho carbons).
    
  • 
    :  ~4–10 Hz (Meta carbons).
    
  • 
    :  ~2–3 Hz (Para carbons).
    

Validation Protocol: If your proposed structure has a Fluorine at C3, you must observe two distinct


 couplings (to C2 and C4). If the F is at C6, you will see only one strong 

(to C5) and a characteristic

to the Nitrogen (invisible in 13C, but affects the lack of a second carbon coupling).
C. The "Nuclear Option": H- N HMBC

When isomerism involves the position of the Nitrogen atom (e.g., 2-Cl vs 3-Cl pyridine derivatives),


H-

N HMBC is the gold standard.
  • Why it works: It correlates protons to the ring nitrogen via

    
     or 
    
    
    
    couplings.
  • The Rule:

    
     (approx 3-5 Hz) is typically stronger and more readily observed than 
    
    
    
    in pyridines.
  • Application: If a proton shows a correlation to the ring Nitrogen, it is likely 3 bonds away. This definitively places the proton relative to the N.

Experimental Workflow (Decision Tree)

The following diagram outlines the logical flow for assigning the isomer structure.

NMR_Workflow Start Unknown Isomer Sample H1_NMR Step 1: 1H NMR (Count Protons & Multiplicity) Start->H1_NMR F19_NMR Step 2: 19F NMR (Check Shift & J-coupling) H1_NMR->F19_NMR Decision1 Are protons adjacent to Fluorine? F19_NMR->Decision1 Result_Ortho Isomer A: F is Ortho to H Decision1->Result_Ortho Large 3J_HF (~9Hz) Result_Meta Isomer B: F is Meta to H Decision1->Result_Meta Small 4J_HF (~5Hz) C13_NMR Step 3: 13C NMR (Analyze J_CF patterns) HOESY Step 4: 1H-19F HOESY (Spatial Proximity) C13_NMR->HOESY Ambiguous Regiochem? HMBC_N15 Step 5: 1H-15N HMBC (Locate Nitrogen) C13_NMR->HMBC_N15 Nitrogen Position Unclear? Final_Struct Definitive Structure Assignment HOESY->Final_Struct HMBC_N15->Final_Struct Result_Ortho->C13_NMR Result_Meta->C13_NMR

Caption: Logical workflow for structural elucidation of fluorinated pyridine isomers. Blue nodes represent screening steps; Green nodes represent advanced confirmation; Red node represents the definitive "nuclear option."

Case Study: Distinguishing 2-Cl-3-F-4-OMe vs. 2-Cl-5-F-4-OMe

Let us simulate the differentiation of two common regioisomers using the principles described above.

Isomer A: 2-chloro-3-fluoro-4-methoxypyridine Isomer B: 2-chloro-5-fluoro-4-methoxypyridine

Simulated Data Comparison
ParameterIsomer A (3-Fluoro)Isomer B (5-Fluoro)Mechanistic Reason

F Shift

-135 ppm (approx)

-145 ppm (approx)
3-F is flanked by Cl and OMe (steric compression/deshielding). 5-F is flanked by H and OMe.

H NMR (H-5/H-6)
H-5: Doublet (

Hz)H-6: Doublet (

Hz)
H-3: Doublet (

Hz)H-6: Doublet (

Hz)
Isomer A: Protons are far from F.Isomer B: H-3 is ortho to F (large coupling).

C NMR (C-Cl)
C-2 (Cl) shows

(~15 Hz)
C-2 (Cl) shows

(~3 Hz)
In Isomer A, F is adjacent to C-Cl. In Isomer B, F is para to C-Cl.

H-

N HMBC
H-6 correlates to N (

)
H-6 correlates to N (

); H-3 correlates to N (

)
Isomer B allows a strong

correlation from H-3 to N, confirming the H-C-C-N path.
Interpretation
  • Check

    
    H Coupling:  If you see a large proton doublet (~10 Hz), you likely have Isomer B  (H and F are ortho). If you see singlets or very small couplings, you likely have Isomer A .
    
  • Check C-Cl Splitting: Look at the Carbon signal for the C-Cl bond (~150 ppm). If it is a doublet with

    
     Hz, the Fluorine is adjacent to the Chlorine (Isomer A ).
    

Detailed Experimental Protocol

Sample Preparation[1][2]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for pyridines to prevent aggregation and sharpen exchangeable protons (if any), although for this specific molecule, CDCl
    
    
    is acceptable.
  • Concentration:

    • Standard 1D: 2–5 mg.

    • 
      C / HMBC: >20 mg is recommended for clear quaternary carbons and 
      
      
      
      N detection.
Acquisition Parameters (Bruker/Varian Standard)
  • 
    F NMR: 
    
    • Spectral Width: 200 ppm (center at -120 ppm).

    • Scans: 16–32.[1]

    • Tip: Run proton-coupled first to see

      
      , then decoupled to confirm chemical shift.
      
  • 
    H-
    
    
    
    N HMBC (The Critical Step):
    • Optimization: Optimize for Long Range Coupling (

      
       Hz).
      
    • Scans: Minimum 128 scans per increment (for natural abundance).

    • Note: If signal is weak, use a CryoProbe or synthesize a

      
      N-labeled derivative if the project is critical.
      

References

  • Substituent Effects in Fluoropyridines: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2]

  • Pyridine Chemical Shifts & Coupling Constants: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • 1H-15N HMBC Methodology: Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation at natural abundance. Journal of Natural Products, 63(4), 543-585.

  • 19F-1H HOESY Applications: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Comparative

Comparative Guide: LC-MS Strategies for Metabolite Identification of Halogenated Pyridines

Focus Analyte: 3-Chloro-2-fluoro-4-methoxypyridine[1] Executive Summary: The Halogen Advantage in MetID In the structural elucidation of drug metabolites, halogenated scaffolds like 3-Chloro-2-fluoro-4-methoxypyridine pr...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: 3-Chloro-2-fluoro-4-methoxypyridine[1]

Executive Summary: The Halogen Advantage in MetID

In the structural elucidation of drug metabolites, halogenated scaffolds like 3-Chloro-2-fluoro-4-methoxypyridine present a unique dichotomy. While their electronegativity modulates metabolic stability, it simultaneously creates distinct mass spectral signatures that—if leveraged correctly—can turn a "needle in a haystack" search into a deterministic workflow.

This guide compares the industry-standard Data-Dependent Acquisition (DDA) against the superior High-Resolution Data-Independent Acquisition (HR-DIA) workflow. We demonstrate why HR-DIA, coupled with Mass Defect Filtering (MDF), is the requisite standard for identifying labile metabolites of fluorinated/chlorinated pyridines, particularly when screening for reactive defluorinated adducts.

Part 1: The Analytical Challenge

The analyte, 3-Chloro-2-fluoro-4-methoxypyridine , contains three critical structural features that dictate its analytical behavior:

  • The Chlorine Tag (

    
    ):  Provides a distinct ~3:1 isotopic abundance ratio. This is the primary validation tool for filtering matrix noise.
    
  • The Fluorine "Blocker" (

    
    ):  Typically installed to block metabolic sites. However, in the 2-position of a pyridine ring, fluorine is susceptible to nucleophilic aromatic substitution (
    
    
    
    ) by Glutathione (GSH), a critical toxicity flag.
  • The Methoxy Handle (-OCH

    
    ):  The most metabolically labile site, prone to O-demethylation via CYP450 enzymes.[1]
    

The Failure of Low-Resolution Methods: Traditional Triple Quadrupole (QqQ) scans (Neutral Loss/Precursor Ion) often fail here because defluorination (loss of 19 Da, gain of 17 Da for OH) results in a net mass shift of -2 Da, which is easily confused with dehydrogenation (-2H) in low-resolution data.[1]

Part 2: Comparative Methodology

HR-DIA (Recommended) vs. Traditional DDA[1]

The following comparison evaluates the HR-DIA Workflow (e.g., SWATH, MS


, All-Ion) against the traditional DDA Workflow  (Top-N selection).
FeatureHR-DIA (Recommended)Traditional DDA (Alternative)
Trigger Mechanism Unbiased: Fragments everything in sequential m/z windows.[1] No intensity threshold.Intensity-Based: Only fragments the top N most intense ions per cycle.[1]
Low-Abundance Detection High: Captures trace metabolites (e.g., GSH adducts) co-eluting with matrix.[1]Low: Often misses trace metabolites if matrix ions dominate the spectra.
Isotope Fidelity Preserves the

pattern in MS1 and MS2 data for all peaks.
Distorted isotope patterns if the precursor isolation window is too narrow.
Retrospective Analysis Yes: Can re-interrogate data for new biotransformations (e.g., ring opening) without re-injection.No: If the ion wasn't triggered, the data does not exist.
Duty Cycle Efficiency 100% coverage of the mass range.Variable; "dead time" exists between scans.

Verdict: For 3-Chloro-2-fluoro-4-methoxypyridine, HR-DIA is the superior choice. The presence of the Chlorine isotope pattern allows us to reconstruct "pure" MS2 spectra from DIA data using deconvolution software, ensuring no metabolite is missed due to low ionization efficiency.[1]

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes a "Trap-and-Verify" logic.[1] We use the Chlorine isotope to trap potential candidates and the Fluorine mass defect to verify structural changes.

In Vitro Incubation (Microsomal Stability)
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactors: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).[1]

  • Trapping Agent: Fortify with Glutathione (GSH) (5 mM) to capture reactive intermediates resulting from defluorination.

  • Quenching: Add ice-cold Acetonitrile (1:3 v/v) containing 0.1% Formic Acid. Centrifuge at 15,000 x g for 10 min.

LC-MS Acquisition Parameters (HR-DIA)
  • Column: C18 Reverse Phase (e.g., HSS T3), 2.1 x 100 mm, 1.8 µm.[1]

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 mins.

  • MS Mode: Full Scan MS1 (m/z 100-1000) + DIA (Sequential Window Acquisition).

  • Resolution: >30,000 FWHM (essential to resolve

    
     from background).
    
Data Processing: The "Chlorine Filter"
  • Mass Defect Filtering (MDF):

    • Calculate the Mass Defect (MD) of the parent:

      
      .
      
    • Chlorine and Fluorine have negative mass defects.

    • Set filter window:

      
       mDa around the parent MD. This removes 90% of endogenous lipids (which have high positive MD).
      
  • Isotope Pattern Matching:

    • Search for features with a mass difference of 1.997 Da (

      
      ) and an intensity ratio of ~30-35%.[1]
      
    • Validation Check: If a peak appears in the "Metabolite" channel but lacks this isotope pattern, it is a false positive (unless dechlorination occurred, which is rare in Phase I).

Part 4: Predicted Metabolites & Pathways[1]

Based on the scaffold chemistry, the following biotransformations are expected. The HR-DIA method allows simultaneous monitoring of all three pathways.[1]

Table 2: Key Metabolites of 3-Chloro-2-fluoro-4-methoxypyridine[1]
IDBiotransformationMass Shift (Da)Formula ChangeDiagnostic Ions (MS2)
M1 O-Demethylation -14.0156

Loss of methyl group; retention of Cl/F. Tautomerizes to pyridone.[1]
M2 Hydrolytic Defluorination -1.9957

Loss of F mass defect. Retention of Cl pattern.[1]
M3 GSH Conjugation (

)
+289.07

Characteristic GSH fragment (m/z 308, 179).[1] Loss of F.
Mechanism of Action (Causality)
  • M1 (O-desmethyl): The methoxy group is an electron-donating group.[1] CYP450s (likely CYP2D6 or 3A4) will hydroxylate the methyl C-H bond, leading to hemiacetal collapse and release of formaldehyde.

  • M3 (GSH Adduct): The 2-position of pyridine is electron-deficient (due to ring nitrogen).[1] The presence of Fluorine (highly electronegative) at C2 and Chlorine at C3 makes C2 highly electrophilic. GSH (nucleophile) attacks C2, displacing Fluorine. Detection of M3 is critical as it indicates potential idiosyncratic toxicity.

Part 5: Visualization

Diagram 1: The HR-DIA "Trap-and-Verify" Workflow

This workflow illustrates how unbiased acquisition is filtered post-run to identify metabolites.[1]

MetID_Workflow cluster_Processing Post-Acquisition Filtering Sample Microsomal Incubation (+GSH) LCMS UHPLC-HRMS (DIA Mode) Sample->LCMS RawData Unbiased Raw Data (All Ions Fragmented) LCMS->RawData MDF Mass Defect Filter (Chlorine/Fluorine Window) RawData->MDF Step 1: Remove Noise IsoPattern Isotope Pattern Match (35Cl : 37Cl ~ 3:1) MDF->IsoPattern Step 2: Validate Cl ID Structural Elucidation (MS2 Fragment Analysis) IsoPattern->ID Step 3: Assign Structure

Caption: The HR-DIA workflow ensures comprehensive data capture, utilizing Mass Defect Filtering (MDF) and Chlorine isotope matching to extract metabolite signals from complex matrices.

Diagram 2: Proposed Metabolic Pathway

The logical flow of biotransformation for 3-Chloro-2-fluoro-4-methoxypyridine.

Metabolic_Pathway Parent Parent Drug (3-Cl-2-F-4-OMe-Pyridine) [M+H]+ M1 M1: O-Desmethyl (Pyridone Tautomer) [-14 Da] Parent->M1 CYP450 (O-Demethylation) Intermediate Reactive Electrophile (SNAr Susceptible) Parent->Intermediate Activation M2 M2: Hydrolysis Product (2-OH-Pyridine) [-F, +OH] Intermediate->M2 H2O (Hydrolysis) M3 M3: GSH Conjugate (Defluorinated) [+GSH, -F] Intermediate->M3 GST/GSH (Glutathione Conjugation)

Caption: Metabolic fate of the analyte. The O-demethylation (M1) is the primary clearance route, while GSH conjugation (M3) represents a reactive defluorination pathway.

References

  • Zhu, M., et al. (2011). Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data. Drug Metabolism and Disposition.

    • Context: Establishes the standard protocol for Mass Defect Filtering (MDF) used in Method 3.3.
  • Prasad, B., & Gronert, S. (2010). The role of high-resolution mass spectrometry in drug metabolism and pharmacokinetics. Current Opinion in Drug Discovery & Development.

    • Context: Supports the comparison of HR-DIA vs. Triple Quadrupole sensitivity.[1]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation in Drug Discovery: Mechanisms and Strategies. Wiley.

    • Context: Authoritative source on the mechanism of fluorinated pyridines and GSH trapping (M3 p
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]

    • Context: Regulatory grounding for the incubation protocols and cofactor concentr
  • Gillet, L. C., et al. (2012). Targeted data extraction of the MS/MS spectra generated by data-independent acquisition: a new concept for consistent and accurate proteome analysis. Nature Methods.

    • Context: Foundational paper validating the DIA/SWATH acquisition mode recommended in Section 2.

Sources

Validation

benchmarking 3-Chloro-2-fluoro-4-methoxypyridine against other pyridine building blocks

Content Type: Technical Comparison Guide Subject: 3-Chloro-2-fluoro-4-methoxypyridine (CFMP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Summary: The "Lock-and-Key" Scaffold In mode...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 3-Chloro-2-fluoro-4-methoxypyridine (CFMP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Lock-and-Key" Scaffold

In modern drug discovery, the demand for highly functionalized pyridine cores is ubiquitous. However, constructing these scaffolds often forces a trade-off between reactivity and regioselectivity .

3-Chloro-2-fluoro-4-methoxypyridine (CFMP) emerges as a superior building block because it resolves this trade-off. Unlike its dichloro-analogs, CFMP utilizes the 2-fluoro substituent to accelerate nucleophilic aromatic substitution (


) by orders of magnitude, while the 4-methoxy  group electronically "locks" the C4 position, ensuring exclusive C2-functionalization. Simultaneously, the 3-chloro  atom remains a dormant handle, surviving the initial substitution to enable downstream cross-coupling.

This guide benchmarks CFMP against three common alternatives, demonstrating its utility in rapid, high-yield library generation.

Strategic Benchmarking: CFMP vs. The Field

The following table compares CFMP against standard pyridine building blocks across three critical performance metrics:


 Kinetics, Regiocontrol, and Orthogonal Versatility.
Table 1: Comparative Performance Matrix
Building Block

Reactivity (C2)
Regioselectivity (C2 vs C4) Downstream Utility (C3) Overall Rating
3-Chloro-2-fluoro-4-methoxypyridine (CFMP) High (

)
Excellent (C4 blocked by OMe)High (Cl handle retained)⭐⭐⭐⭐⭐ (Ideal)
2,3-Dichloro-4-methoxypyridine Low (

)
GoodHigh⭐⭐⭐ (Slow)
3-Chloro-2,4-difluoropyridine HighPoor (C4 competes with C2)High⭐⭐ (Mixtures)
2-Fluoro-4-methoxypyridine HighExcellentNone (No C3 handle)⭐⭐ (Limited)
Deep Dive: The "Fluorine Effect"

The most critical differentiator is the C2-Fluorine atom. Kinetic studies on halopyridines demonstrate that 2-fluoropyridines react approximately 320 times faster than their 2-chloro counterparts in


 reactions with alkoxides [1].
  • Implication: CFMP allows reactions to proceed at lower temperatures (0°C to RT) compared to the reflux conditions often required for 2,3-dichloro-4-methoxypyridine. This preserves sensitive functional groups on the incoming nucleophile.

Mechanism & Selectivity Logic

To understand why CFMP performs better, we must visualize the electronic environment. The diagram below maps the reactivity hotspots, showing how the substituents work in concert to direct incoming nucleophiles.

Figure 1: Reactivity & Selectivity Map

ReactivityMap CFMP 3-Chloro-2-fluoro- 4-methoxypyridine C2 Position C2 (F) Highly Activated CFMP->C2 Inductive (-I) & N-Activation C3 Position C3 (Cl) Sterically Protected Cross-Coupling Handle CFMP->C3 Orthogonal C4 Position C4 (OMe) Deactivated (Resonance) Blocks Attack CFMP->C4 Electron Donor Nu Nucleophile (Amines/Alkoxides) Nu->C2 FAST Attack (SNAr) Nu->C4 BLOCKED

Caption: The 2-F atom creates a "hotspot" for nucleophilic attack, while the 4-OMe group electronically shields the para-position, preventing byproduct formation common in difluoro-analogs.

Validated Experimental Workflows

The following protocols are designed to exploit the orthogonal reactivity of CFMP. They form a self-validating system: if Step 1 fails to retain the Chlorine, Step 2 is impossible.

Workflow Diagram: Sequential Functionalization

Workflow Start Start: 3-Chloro-2-fluoro- 4-methoxypyridine Step1 Step 1: SNAr Displacement (Nucleophile Introduction) Start->Step1 R-NH2 / DIPEA DMSO, RT, 2h Intermed Intermediate: 2-Substituted-3-chloro- 4-methoxypyridine Step1->Intermed >90% Yield Cl Intact Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermed->Step2 Ar-B(OH)2 / Pd-Cat 80°C Final Final Product: 2,3,4-Trisubstituted Pyridine Step2->Final Library Diversity

Caption: A modular workflow transforming CFMP into complex trisubstituted pyridines. The C3-Cl bond survives the mild conditions of Step 1.

Protocol A: Site-Selective (Displacement of F)

Objective: Install an amine at C2 without touching the C3-Cl or C4-OMe.

Materials:

  • Substrate: 3-Chloro-2-fluoro-4-methoxypyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility)
    
  • Solvent: DMF or DMSO (dry)

Procedure:

  • Dissolution: Dissolve CFMP (1.0 mmol) in DMF (3 mL) at room temperature (25°C). Note: Unlike chloropyridines, heating is rarely necessary.

  • Addition: Add

    
     followed by morpholine dropwise.
    
  • Monitoring: Stir at RT. Monitor by TLC/LCMS. Conversion is typically complete within 1–2 hours due to the high lability of the C-F bond [2].

  • Workup: Dilute with water, extract with EtOAc. The product, 4-(3-chloro-4-methoxypyridin-2-yl)morpholine , is obtained in high purity (>95%) often without chromatography.

Why this works: The 4-OMe group donates electron density into the ring, making the C4 position less electrophilic. The C2 position, sandwiched between the electronegative Nitrogen and the Fluorine, is maximally activated.

Protocol B: Suzuki-Miyaura Coupling (Functionalizing C3)

Objective: Utilize the "dormant" C3-Cl handle to build complexity.

Materials:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in solvent. Sparge with Argon for 10 mins.

  • Catalysis: Add Pd catalyst. Seal and heat to 80–90°C for 4–12 hours.

  • Result: The C3-Cl bond, which was inert during the

    
     step, now undergoes oxidative addition.
    
  • Outcome: Formation of the 2-amino-3-aryl-4-methoxypyridine scaffold.

Technical Data Summary

The following data points illustrate the efficiency gains when switching from the Dichloro-analog to CFMP.

ParameterCFMP (2-F, 3-Cl) Competitor (2,3-Di-Cl) Benefit

Temp
25°C (RT)80–100°CMilder conditions protect sensitive groups.
Reaction Time 1–2 Hours12–24 HoursHigher throughput for library synthesis.
Yield (Step 1) 92–98%60–75%Less starting material waste.
Selectivity >99:1 (C2:C4)~90:1 (C2:C4)Easier purification (no isomers).

References

  • Kinetics of Halopyridines: The reaction of 2-fluoropyridine with ethoxide is ~320x faster than 2-chloropyridine.[1][2]

    • Source:

  • Site-Selectivity in Polyhalogenated Pyridines: Reviews on the dominance of C2-F displacement in the presence of other halogens.

    • Source:

  • General Reactivity of 2-Fluoro-4-methoxypyridines

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Chloro-2-fluoro-4-methoxypyridine

Executive Safety Summary Compound Class: Halogenated Alkoxypyridine Primary Hazards: Skin/Eye Irritation, Potential Sensitization, Acute Toxicity (Absorption). Critical Warning: As a multi-halogenated pyridine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Halogenated Alkoxypyridine Primary Hazards: Skin/Eye Irritation, Potential Sensitization, Acute Toxicity (Absorption). Critical Warning: As a multi-halogenated pyridine derivative, this compound possesses solvent-like properties that can permeate standard nitrile gloves faster than expected. It must be treated as a "Data-Poor" intermediate , meaning safety protocols default to the highest standard of barrier protection to prevent systemic absorption.

Risk Assessment & PPE Matrix

The following matrix is designed based on the Chemical Analogy Principle . Since specific permeation data for 3-Chloro-2-fluoro-4-methoxypyridine is rare in public datasets, we utilize data from Pyridine (CAS 110-86-1) and Chloropyridines, which are known to degrade disposable nitrile rubber.

The "Double-Barrier" Standard

For any manipulation exceeding 10 mg , you must employ a double-barrier system.

Body ZonePPE RequirementTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Pyridine derivatives are lipophilic; a liquid splash can wick around glasses and rapidly penetrate the corneal epithelium.
Dermal (Hands) Layer 1 (Inner): Laminate Film (e.g., Silver Shield® / 4H®)Layer 2 (Outer): 5-8 mil Nitrile (Disposable)Why? Pyridines can permeate nitrile in <15 mins. Laminate film provides >4 hours of breakthrough time. The outer nitrile glove provides dexterity and grip, protecting the inner liner from tears.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)The fluorine substituent may increase volatility. All open-vessel work must occur under negative pressure.
Body Tyvek® Lab Coat (or chemically resistant apron)Standard cotton coats absorb liquids, keeping the toxin against the skin. Tyvek repels splashes.

Operational Workflow: Step-by-Step

Phase A: Receiving & Inspection
  • Inspect Packaging: Upon receipt, check the outer bottle for "sweating" or crystallization, which indicates a seal failure.

  • Secondary Containment: Immediately place the primary container into a secondary polyethylene bin or desiccator.

  • Labeling: Affix a temporary hazard label: "TOXIC - Irritant - Handle in Hood Only."

Phase B: Weighing & Synthesis Setup

Objective: Prevent aerosolization and surface contamination.

  • The "Static" Check: Fluorinated solids often carry high static charge, causing "fly-away" powder. Use an anti-static gun or ionizing bar if the substance is solid.

  • Weighing Protocol:

    • Place the balance inside the fume hood.

    • Tare a pre-weighed vial before opening the stock bottle.

    • Use a disposable spatula. Do not reuse spatulas, even if wiped clean (cross-contamination risk).

  • Solvent Addition:

    • Add solvent to the reagent vial immediately after weighing to suppress vapor pressure.

    • Note: If using DMSO or DMF, be aware that these solvents enhance skin absorption of the pyridine derivative.

Phase C: Cleanup & Decontamination[1]
  • Solid Waste: Cap the disposable spatula and weigh boats in a jar before removing them from the hood.

  • Surface Wipe:

    • Wipe the balance and work area with a 10% Bleach solution followed by water.

    • Chemistry: The bleach (oxidizer) helps degrade the pyridine ring structure more effectively than simple ethanol/water wipes.

  • Glove Removal:

    • Remove outer nitrile gloves and discard in hazardous waste.

    • Inspect inner Laminate gloves. If unsoiled, they may be reused; if doubtful, discard.

Emergency Response Logic

In the event of exposure, immediate action is required to prevent systemic toxicity.[1]

Diagram 1: Exposure Response Workflow

Caption: Decision logic for dermal and ocular exposure events.

EmergencyResponse Start EXPOSURE EVENT Type Identify Contact Type Start->Type Skin Dermal (Skin) Type->Skin Eye Ocular (Eye) Type->Eye ActionSkin 1. Remove Contaminated Clothing 2. Flush with Water (15 min) 3. Do NOT scrub (abrasion increases absorption) Skin->ActionSkin ActionEye 1. Force Eyelids Open 2. Flush at Eyewash (15 min) 3. Rotate Eyeball Eye->ActionEye Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical

[6]

Disposal & Environmental Compliance

Waste Stream Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with acidic waste streams. Pyridines are basic; mixing with strong acids (e.g., Nitric, Sulfuric) can generate heat (exotherm) and potentially release hazardous fumes.

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Clearly mark as "Halogenated Solvent Waste - Contains Fluorinated Pyridine."

  • Destruction: The preferred method is high-temperature incineration with flue gas scrubbing (to capture HCl and HF gases).

Scientific Rationale (The "Why")

The Fluorine Effect

The presence of the fluorine atom at the 2-position (ortho to the nitrogen) and chlorine at the 3-position withdraws electron density from the ring. This makes the compound:

  • More Lipophilic: Increasing the rate of skin absorption compared to non-halogenated pyridines.

  • Metabolically Stable: Halogenation often blocks metabolic degradation, potentially increasing the biological half-life if absorbed.

Permeation Mechanics

Standard nitrile gloves function on a "diffusion" principle. Small, planar aromatic molecules like pyridine can diffuse between the polymer chains of nitrile rubber. Laminate gloves (EVOH/PE) use a multi-layer structure with tighter molecular bonding that physically blocks this diffusion path.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention. [Link]

  • PubChem. (2024). Compound Summary: Pyridine Derivatives and Toxicity. National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Halogenated Pyridines - GHS Classification.[Link]

Sources

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